2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
Properties
Molecular Formula |
C16H9N3O3S |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H9N3O3S/c20-9-13-15(10-4-3-5-11(8-10)19(21)22)17-16-18(13)12-6-1-2-7-14(12)23-16/h1-9H |
InChI Key |
WGFTXAXKEFFDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The core benzimidazothiazole scaffold is constructed via a (3 + 2) cycloaddition between 2-aminobenzothiazole and α-bromo-3-nitropropiophenone. Under microwave irradiation (100°C, 15 bar pressure), this reaction proceeds in a 1:1 mixture of water and isopropyl alcohol (H₂O-IPA), yielding 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole intermediates. The nitro group at the phenyl ring’s meta position is introduced via pre-functionalized α-bromo ketones, ensuring regioselective coupling.
Aldehyde Functionalization
Post-cyclization, the propiophenone-derived ketone is oxidized to the carbaldehyde group using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). This step achieves 70–85% conversion efficiency, with purity confirmed via HPLC (>98%). Microwave-assisted methods reduce oxidation times to 20–30 minutes, minimizing side reactions such as over-oxidation to carboxylic acids.
Table 1. Microwave-Assisted Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Pressure | 15 bar |
| Solvent | H₂O:IPA (1:1) |
| Reaction Time | 15–30 minutes |
| Yield | 85–95% |
| Oxidation Method | Jones Reagent |
Transition-Metal-Free Cyclocondensation in Green Media
Eco-Friendly Solvent Systems
A catalyst-free protocol employs H₂O-IPA as a green solvent, avoiding toxic transition metals like Cu or Pd. The reaction between 2-aminobenzothiazole and 2-bromo-3-nitropropiophenone proceeds via nucleophilic substitution, forming an N-alkylated intermediate that undergoes intramolecular cyclization. This method achieves 90–95% yields under reflux (5–6 hours) and is scalable to gram quantities without compromising efficiency.
Mechanistic Insights
The mechanism involves:
-
Nucleophilic Attack : The thiazole’s nitrogen attacks the α-carbon of the bromo ketone.
-
Cyclization : Elimination of HBr forms the imidazothiazole core.
-
Oxidation : The ketone group is oxidized to the aldehyde via controlled oxidation.
Table 2. Catalyst-Free Synthesis Outcomes
| Condition | Detail |
|---|---|
| Solvent | H₂O:IPA (1:1) |
| Temperature | Reflux (80–100°C) |
| Reaction Time | 4–6 hours |
| Yield | 90–95% |
| Purity (HPLC) | >98% |
Oxidative Functionalization of Preformed Intermediates
Vilsmeier-Haack Formylation
For derivatives lacking direct aldehyde precursors, Vilsmeier-Haack formylation introduces the carbaldehyde group. Treating 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole with POCl₃ and DMF at 0°C generates the formyl group at position 3, achieving 65–75% yields. This method is limited by substrate solubility and requires rigorous moisture control.
Side-Chain Oxidation
Methyl groups at the thiazole’s 3-position are oxidized using KMnO₄ in acidic media (H₂SO₄, 60°C), yielding the aldehyde. This approach is less efficient (50–60% yields) due to competing degradation but remains viable for substrates resistant to direct formylation.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield (%) | Time | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Microwave-Assisted | 85–95 | 15–30 min | High | Moderate |
| Catalyst-Free | 90–95 | 4–6 hours | High | High |
| Vilsmeier-Haack | 65–75 | 2–4 hours | Moderate | Low |
| Side-Chain Oxidation | 50–60 | 6–8 hours | Low | Moderate |
Challenges and Innovations
Regioselectivity in Nitro Group Placement
Ensuring the nitro group resides exclusively at the phenyl ring’s 3-position requires careful selection of bromo ketone precursors. Meta-substituted acetophenones are synthesized via nitration of propiophenone derivatives using HNO₃/H₂SO₄, followed by bromination.
Chemical Reactions Analysis
Nucleophilic Addition Reactions at the Aldehyde Group
The aldehyde moiety at position C-3 participates in nucleophilic additions, forming hydrazones, imines, or other derivatives. For example:
-
Hydrazone formation : Reacts with hydrazines to yield hydrazone derivatives, a common strategy for generating pharmacologically active analogs.
-
Condensation with amines : Forms Schiff bases, which are intermediates for further functionalization.
Key reaction conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate | Ethanol | Reflux | 70–85 |
| Schiff base synthesis | Primary amines | THF/DCM | RT–60°C | 65–78 |
Electrophilic Aromatic Substitution on the Benzoimidazo-thiazole Core
The fused heterocyclic system undergoes electrophilic substitution, particularly at electron-rich positions. Chlorination studies demonstrate:
-
C-3 Chlorination : Using chloramine-T under optimized conditions (1.5 equiv, 80°C, 4 h), the aldehyde group is replaced by chlorine, yielding 3-chloro derivatives .
Representative data for chlorination :
| Starting Material | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| 2-(3-Nitrophenyl) derivative | 3-Chloro-2-(3-nitrophenyl) analog (5f ) | 78 | 4 h |
| 2-Phenyl derivative | 3-Chloro-2-phenyl analog (5a ) | 82 | 4 h |
NMR characterization of 5f :
Nitro Group Reduction and Subsequent Functionalization
The meta-nitrophenyl group can be reduced to an amine, enabling downstream reactions:
-
Catalytic hydrogenation : Using Pd/C or Raney Ni under H atmosphere yields the corresponding aniline derivative.
-
Functionalization of amine : The resulting amine participates in acylation or alkylation reactions to generate amides or secondary amines.
Reduction conditions :
| Reducing System | Solvent | Temperature | Pressure | Conversion (%) |
|---|---|---|---|---|
| H/Pd-C (10%) | Ethanol | 50°C | 1 atm | >95 |
| NaBH/FeCl | MeOH | RT | – | 80–88 |
Cross-Coupling Reactions via the Nitro/Aldehyde Groups
The compound serves as a substrate for Suzuki-Miyaura and Ullmann-type couplings:
-
Suzuki coupling : The nitro group acts as a directing group for palladium-catalyzed aryl-aryl bond formation.
-
Ullmann coupling : Copper-mediated coupling with aryl halides generates biaryl systems.
Example reaction metrics :
| Coupling Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | – | 72 |
| Ullmann | CuI | 1,10-Phenanthroline | 65 |
Cyclization Reactions
The aldehyde group facilitates intramolecular cyclization under acidic or basic conditions:
-
Formation of fused heterocycles : Reacts with thioureas or guanidines to generate imidazolidine or triazine rings.
Cyclization parameters :
| Cyclization Partner | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Thiourea | HCl/EtOH, reflux | Imidazolidinone | 68 |
| Guanidine | KCO/DMF | Triazine derivative | 75 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazo-thiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of benzo[d]imidazo[2,1-b]thiazole demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. In silico docking studies suggest that these compounds can inhibit specific enzymes crucial for bacterial survival, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structural features allow it to interact with DNA and proteins involved in cell proliferation. Preliminary studies have indicated that derivatives of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of cell cycle progression .
Antimycobacterial Activity
Recent investigations highlighted the efficacy of this compound against non-tuberculous mycobacteria (NTM). The synthesized derivatives were evaluated for their potency against various NTM strains, showing promising results that warrant further exploration .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzo[d]imidazo[2,1-b]thiazole derivatives make them suitable candidates for use in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed in developing efficient lighting and display systems .
Photovoltaic Devices
Research into the photovoltaic properties of these compounds suggests potential applications in solar energy conversion. The charge transport characteristics and stability under light exposure make them attractive materials for organic solar cells .
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of nitrophenyl derivatives with thiazole and benzimidazole precursors. This synthetic versatility allows for the creation of a library of compounds with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cell wall synthesis. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
Key Trends :
Target Compound and Derivatives
- Antitubercular activity: 2-Methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide shows IC₅₀ = 0.53 µM against Mycobacterium tuberculosis .
- Aldose reductase inhibition: 4-Thiazolidinone derivatives inhibit rat kidney aldose reductase (e.g., compound 3d, IC₅₀ = 0.82 µM) .
Comparison of Bioactivities (Table 3)
Biological Activity
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-tubercular and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes imidazole and thiazole rings, which are known for their diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes the key steps involved in its synthesis:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Mercapto-1H-benzimidazole + Acetophenone derivatives | Formation of thiazole ring |
| 2 | Oxidation | Ethynylmagnesium bromide + Oxidation agents | Formation of conjugates |
| 3 | Functionalization | Various coupling agents (e.g., HATU) | Synthesis of carbaldehyde derivative |
Antitubercular Activity
Recent studies have evaluated the anti-tubercular activity of benzo[d]imidazo[2,1-b]thiazole derivatives. Specifically, compounds with similar structures have shown significant efficacy against Mycobacterium tuberculosis (Mtb). For instance, one derivative exhibited an IC50 value of 2.32 mM against Mtb H37Ra without acute cellular toxicity towards MRC-5 lung fibroblast cells .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. In vitro studies demonstrated that related compounds induced apoptosis in HeLa cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This was evidenced by a significant loss of mitochondrial integrity and cell cycle arrest at the G1 phase .
Key Findings:
- Induction of apoptosis in HeLa cells.
- Significant increase in ROS levels.
- Cell cycle arrest observed during treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring and the thiazole moiety are critical for enhancing biological activity. The presence of electron-withdrawing groups like nitro groups has been associated with increased cytotoxicity .
Case Studies
A notable study involving 3-arylaminopropenone linked benzo[d]imidazo[2,1-b]thiazole conjugates demonstrated promising results in treating cancer cells. These conjugates not only exhibited significant cytotoxicity but also showed potential for further development as chemotherapeutic agents targeting specific cancer cell lines .
Q & A
Basic: What are the established synthetic methodologies for constructing the benzo[d]imidazo[2,1-b]thiazole core structure?
The benzo[d]imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions involving 2-aminobenzothiazole and carbonyl-containing precursors. Key methods include:
- Three-component reactions : Combining aryl glyoxal, 2-aminobenzothiazole, and amines or 1,3-dicarbonyls under catalyst-free conditions yields diverse derivatives (e.g., N,3-diphenyl variants) .
- α-Bromination strategies : Using KOt-Bu/CBrCl3 for in situ bromination of β-ketoesters enables regioselective cyclization with 2-aminobenzothiazole, avoiding pre-functionalization .
- Metal-catalyzed approaches : CuI or Cu(OTf)₂-mediated reactions with aldehydes and alkynes provide access to aryl-substituted derivatives .
- Solvent-free protocols : Eaton’s reagent promotes Friedel-Crafts acylation for fused derivatives, achieving high yields (90%) without solvents .
Basic: How is the aldehyde group at position 3 introduced during synthesis?
The aldehyde group is introduced via:
- Direct condensation : Aryl glyoxal monohydrates serve as aldehyde precursors in multi-component reactions with 2-aminobenzothiazole and amines .
- Post-functionalization : Electrophilic substitution at the C-3 position using Vilsmeier-Haack reagents or oxidative methods can install the aldehyde moiety .
Advanced: What factors influence regioselectivity in electrophilic substitutions of benzo[d]imidazo[2,1-b]thiazoles?
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂ at 3-nitrophenyl) direct electrophiles to electron-rich positions. For example, C–H selenylation favors the C-6 position in 3-aryl derivatives due to resonance stabilization .
- Steric hindrance : Bulky substituents (e.g., naphthyl) reduce reactivity at sterically congested sites, as seen in PIFA-mediated selenylation .
- Catalyst choice : Lewis acids (e.g., FeCl₃) vs. Brønsted bases alter reaction pathways, favoring distinct intermediates (e.g., radical vs. ionic mechanisms) .
Advanced: How can contradictions in catalytic efficiency between metal-based and metal-free systems be resolved?
Systematic optimization is critical:
- Catalyst screening : Compare yields across bases (e.g., KHCO3 vs. KOt-Bu) to identify conditions suppressing side reactions (e.g., N-acetylation with KHCO3) .
- Solvent effects : Polar aprotic solvents (MeCN) enhance reactivity in α-bromination strategies, while solvent-free conditions improve atom economy .
- Temperature control : Elevated temperatures (80–130°C) improve cyclization efficiency in catalyst-free multi-component reactions .
Basic: What spectroscopic techniques characterize benzo[d]imidazo[2,1-b]thiazole derivatives?
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns and chemical shifts (e.g., aldehyde protons at δ 9.8–10.2 ppm) .
- X-ray crystallography : Confirms planar geometry of fused rings, as demonstrated for selenoazole derivatives .
- UV-Vis spectroscopy : λmax shifts correlate with conjugation extension (e.g., naphthyl substituents increase absorption) .
Advanced: How to mitigate side reactions in multi-component syntheses?
- Reagent stoichiometry : Use equimolar ratios of aryl glyoxal, amines, and 2-aminobenzothiazole to minimize unreacted intermediates .
- Additive screening : PEG-600 or lemon juice enhances solubility and reduces byproducts (e.g., dimerization) .
- Kinetic control : Shorter reaction times (2–4 hours) prevent over-oxidation of aldehyde groups .
Advanced: How do substituents on the 3-nitrophenyl group affect cross-coupling reactivity?
- Electron-withdrawing effects : The –NO₂ group deactivates the aryl ring, slowing electrophilic substitutions but stabilizing intermediates in radical pathways .
- Steric effects : Ortho-substituents (–F, –Cl) reduce yields in C–H selenylation due to hindered access to reactive sites .
Basic: What design principles enhance bioactivity in benzo[d]imidazo[2,1-b]thiazole derivatives?
- Hydrophobic substituents : tert-Butyl or naphthyl groups improve membrane permeability, as seen in EGFR inhibitors .
- Hydrogen-bond donors : Acetamide side chains at C-3 enhance target binding (e.g., EGFR kinase inhibition) .
Advanced: What mechanistic insights explain divergent outcomes with Brønsted bases?
- Radical pathways : KOt-Bu generates tert-butoxy radicals, enabling α-bromination and cyclization via single-electron transfer (SET) .
- Ionic mechanisms : KHCO3 promotes N-acetylation instead of cyclization due to preferential protonation of intermediates .
Advanced: How do computational methods guide structural optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
